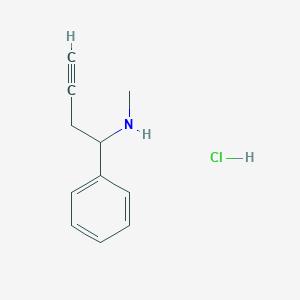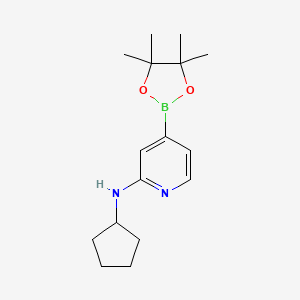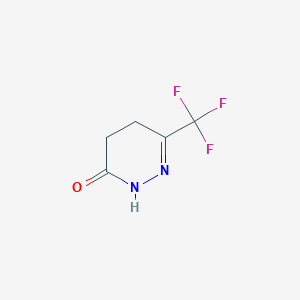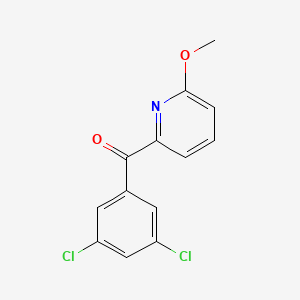
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride
説明
“Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1251924-31-8 . It has a molecular weight of 195.69 and its IUPAC name is 1-phenyl-3-butyn-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride” is represented by the formula C11H14ClN . The InChI code for this compound is 1S/C10H11N.ClH/c1-2-6-10 (11)9-7-4-3-5-8-9;/h1,3-5,7-8,10H,6,11H2;1H .科学的研究の応用
Synthesis in Pharmaceutical Development The compound is a key intermediate in the synthesis of various pharmaceutical products. For instance, it is used in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. This synthesis involves asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's utility in complex pharmaceutical synthesis processes (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Antimicrobial and Cytotoxic Properties Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride derivatives have been explored for their antimicrobial and cytotoxic properties. A study on azetidine-2-one derivatives of 1H-benzimidazole, which include this compound, revealed that some derivatives exhibit significant antibacterial activity and cytotoxic properties, highlighting its potential in developing new antimicrobial agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Organic Synthesis and Chemical Research In organic chemistry, the compound plays a crucial role in the synthesis of N-protected allylic amines, showcasing its versatility in organic synthesis and chemical research. This application is valuable for developing new chemical entities and intermediates in various industrial processes (Kim, Lee, Han, Park, Zee, & Jung, 2001).
Corrosion Inhibition Research has also identified applications of methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride derivatives in corrosion inhibition. This is particularly relevant in protecting metals like mild steel in corrosive environments, suggesting its use in industries where metal protection is crucial (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Fluorogenic Applications The compound has been employed in developing fluorogenic reagents for primary amines, indicating its potential in analytical chemistry, particularly in high-performance liquid chromatography and mass spectrometry analyses. This application is essential for detecting and analyzing biomolecules (Chen & Novotny, 1997).
Sensor Development for Metal Ions Its derivatives have been used in developing sensors for detecting metal ions like Fe3+ and Cu2+ in aqueous solutions. This application is significant in environmental monitoring and industrial processes where metal ion detection is crucial (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).
Safety and Hazards
特性
IUPAC Name |
N-methyl-1-phenylbut-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-7-11(12-2)10-8-5-4-6-9-10;/h1,4-6,8-9,11-12H,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNUGDSWPBHWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC#C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)











